![molecular formula C5H12N2O4S2 B13012669 N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide](/img/structure/B13012669.png)
N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide is a chemical compound with the molecular formula C5H12N2O4S2 and a molecular weight of 228.29 g/mol . This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and a sulfamide group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide typically involves the reaction of 2-(1,1-dioxido-3-thietanyl)ethanol with sulfamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to the sulfide form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced sulfide forms, and substituted compounds with various functional groups replacing the sulfamide group .
科学的研究の応用
N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide include other thietane derivatives and sulfamide-containing compounds. Examples include:
- N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfonamide
- N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-thiourea
Uniqueness
This compound is unique due to its specific combination of a thietane ring and a sulfamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
特性
分子式 |
C5H12N2O4S2 |
|---|---|
分子量 |
228.3 g/mol |
IUPAC名 |
1,1-dioxo-3-[2-(sulfamoylamino)ethyl]thietane |
InChI |
InChI=1S/C5H12N2O4S2/c6-13(10,11)7-2-1-5-3-12(8,9)4-5/h5,7H,1-4H2,(H2,6,10,11) |
InChIキー |
DQYYCMWALCLYJZ-UHFFFAOYSA-N |
正規SMILES |
C1C(CS1(=O)=O)CCNS(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


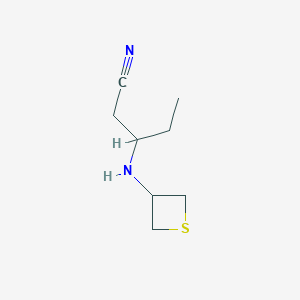
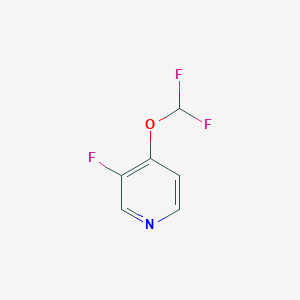
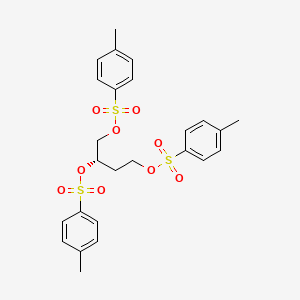
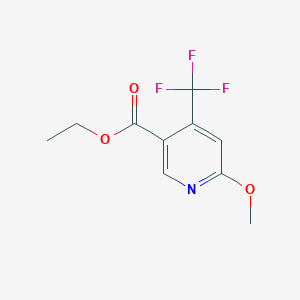
![tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B13012615.png)
![(1R,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B13012636.png)
![Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate](/img/structure/B13012644.png)
![7-(Chloromethyl)benzo[d]isothiazole](/img/structure/B13012650.png)



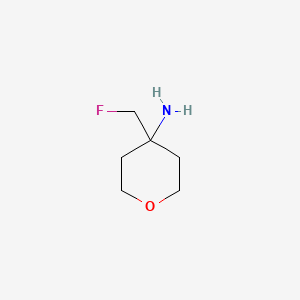
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B13012672.png)
![7-Bromopyrido[3,2-d]pyrimidine](/img/structure/B13012679.png)
